Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate
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Overview
Description
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is a compound with the molecular formula C17H23NO7S and a molecular weight of 385.43. It is primarily used in organic synthesis and proteomics research . This compound is a derivative of L-serine, an amino acid, and is combined with p-toluenesulfonate to form a salt, which is then hydrated to form the monohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate typically involves the esterification of L-serine with benzyl alcohol in the presence of p-toluenesulfonic acid or p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as benzene or carbon tetrachloride to azeotropically remove water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. The use of p-toluenesulfonyl chloride is preferred due to its better shelf life and safety profile compared to p-toluenesulfonic acid . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Substitution: Nucleophilic substitution reactions where the p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester bond to release L-serine and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid or p-toluenesulfonyl chloride, organic solvents (benzene, carbon tetrachloride).
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, mild heating.
Hydrolysis: Aqueous acid or base, ambient temperature.
Major Products Formed
Esterification: Benzyl esters of L-serine.
Substitution: Substituted benzyl L-serine derivatives.
Hydrolysis: L-serine, benzyl alcohol, and p-toluenesulfonic acid.
Scientific Research Applications
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate involves its ability to participate in esterification and substitution reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions . The ester bond can be hydrolyzed under acidic or basic conditions to release the active components, L-serine and benzyl alcohol .
Comparison with Similar Compounds
Similar Compounds
Benzyl L-Glutamate, p-Toluenesulfonate Salt: Similar in structure but derived from L-glutamate instead of L-serine.
Benzyl L-Tryptophan, p-Toluenesulfonate Salt: Derived from L-tryptophan, used in similar synthetic applications.
Uniqueness
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is unique due to its specific combination of L-serine and p-toluenesulfonate, which provides distinct reactivity and solubility properties . Its ability to form stable esters and undergo nucleophilic substitution makes it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C17H23NO7S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C10H13NO3.C7H8O3S.H2O/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10;/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10);1H2/t9-;;/m0../s1 |
InChI Key |
HIWVDEXAMLSUPZ-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CO)N.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N.O |
Origin of Product |
United States |
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